molecular formula C12H12N2O2 B15333253 2-(2-Ethoxyphenyl)imidazole-4-carbaldehyde

2-(2-Ethoxyphenyl)imidazole-4-carbaldehyde

Cat. No.: B15333253
M. Wt: 216.24 g/mol
InChI Key: NHMVCJBSXQMMDJ-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)imidazole-4-carbaldehyde is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with an ethoxyphenyl group and a formyl group at the 4-position

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-6-4-3-5-10(11)12-13-7-9(8-15)14-12/h3-8H,2H2,1H3,(H,13,14)

InChI Key

NHMVCJBSXQMMDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC=C(N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyphenyl)imidazole-4-carbaldehyde typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde, such as formaldehyde.

  • Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, where an ethoxyphenyl halide reacts with the imidazole ring.

  • Formylation at the 4-Position: The formyl group is introduced at the 4-position through a Vilsmeier-Haack formylation reaction, which involves the use of a Vilsmeier reagent (DMF and POCl3).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethoxyphenyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of an alcohol.

  • Substitution: Substitution reactions can occur at different positions on the imidazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

2-(2-Ethoxyphenyl)imidazole-4-carbaldehyde has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-(2-Ethoxyphenyl)imidazole-4-carbaldehyde is similar to other imidazole derivatives, such as imidazole, benzimidazole, and substituted imidazoles. its unique ethoxyphenyl group and formyl group at the 4-position distinguish it from these compounds. The presence of these functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Comparison with Similar Compounds

  • Imidazole

  • Benzimidazole

  • Substituted imidazoles (e.g., 2-methylimidazole, 4-methylimidazole)

  • 2-(2-Ethoxyphenyl)acetic acid

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